molecular formula C17H23NO4S B6665106 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid

3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid

Cat. No.: B6665106
M. Wt: 337.4 g/mol
InChI Key: NDYCJWRDEFYYOL-UHFFFAOYSA-N
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Description

3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the propanoic acid moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Propanoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]butanoic acid
  • 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]pentanoic acid

Uniqueness

3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid is unique due to its specific structural features, such as the combination of a piperidine ring with a benzoyl group and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[1-[3-(methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-23(22)12-14-4-2-6-15(10-14)17(21)18-9-3-5-13(11-18)7-8-16(19)20/h2,4,6,10,13H,3,5,7-9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYCJWRDEFYYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=CC=C1)C(=O)N2CCCC(C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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